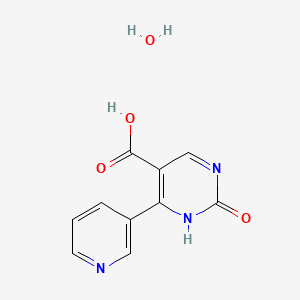

2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate

Description

2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate (CAS: 690631-94-8) is a heterocyclic compound featuring a pyrimidine core substituted with a 3-pyridinyl group at position 4, a carboxylic acid moiety at position 5, and an oxo group at position 2. The hydrate form enhances its stability and solubility in aqueous environments. Synonymous names include 2-oxo-6-pyridin-3-yl-1H-pyrimidine-5-carboxylic acid hydrate, reflecting slight variations in positional numbering conventions .

Properties

IUPAC Name |

2-oxo-6-pyridin-3-yl-1H-pyrimidine-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3.H2O/c14-9(15)7-5-12-10(16)13-8(7)6-2-1-3-11-4-6;/h1-5H,(H,14,15)(H,12,13,16);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWYDIOYKLDOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NC(=O)N2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384970 | |

| Record name | AG-G-68336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690631-94-8 | |

| Record name | AG-G-68336 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Pyrimidine precursors: Typically, substituted pyrimidine derivatives or their precursors are used as starting points.

- 3-Pyridinyl derivatives: These are introduced via nucleophilic substitution or cross-coupling reactions.

- Carboxylation agents: To install the carboxylic acid functionality, reagents such as carbon dioxide under basic conditions or carboxylate esters are employed.

Stepwise Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of dihydropyrimidine ring | Cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives | Formation of the core pyrimidine structure |

| 2 | Introduction of 3-pyridinyl group | Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) or nucleophilic aromatic substitution | Attachment of 3-pyridinyl substituent at C4 |

| 3 | Carboxylation | Treatment with CO2 or carboxylation reagents under basic conditions | Installation of carboxylic acid at C5 |

| 4 | Hydration | Crystallization from aqueous solvents or controlled hydration | Formation of the hydrate salt |

Detailed Reaction Conditions

- Cyclocondensation: Typically performed in polar solvents such as ethanol or acetonitrile, often under reflux conditions, with catalysts or acid/base promoters to facilitate ring closure.

- Cross-coupling: Utilizes palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and appropriate ligands under inert atmosphere at temperatures ranging from 50°C to 100°C.

- Carboxylation: Conducted under CO2 atmosphere with bases such as sodium hydride or potassium tert-butoxide, often at low temperatures to moderate heating.

- Hydration: Achieved by recrystallization from water or aqueous alcohol mixtures, sometimes under controlled humidity to obtain the hydrate form.

Research Findings and Optimization Data

Several studies and patent disclosures provide data on yields, purity, and reaction optimization for related compounds, which can be extrapolated to this compound:

| Parameter | Observed Range/Value | Notes |

|---|---|---|

| Cyclocondensation yield | 70–85% | Dependent on precursor purity and conditions |

| Cross-coupling yield | 65–90% | Influenced by catalyst loading and ligand choice |

| Carboxylation yield | 60–80% | Sensitive to base strength and CO2 pressure |

| Hydration purity | >98% (HPLC purity) | Controlled crystallization critical |

| Reaction time | 2–8 hours per step | Optimization reduces side reactions |

Optimization studies indicate that the choice of solvent and catalyst system in the cross-coupling step significantly affects the regioselectivity and yield of the 3-pyridinyl substitution. Similarly, mild conditions during carboxylation prevent decomposition of sensitive intermediates.

Analytical Characterization

The final compound and intermediates are typically characterized by:

- NMR spectroscopy (1H, 13C): To confirm ring formation and substitution pattern.

- Mass spectrometry: To verify molecular weight.

- Infrared spectroscopy: To identify functional groups, especially carbonyl and carboxyl groups.

- X-ray crystallography: Occasionally used to confirm hydrate formation and crystal structure.

- HPLC: For purity assessment.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Dihydropyrimidine ring formation | Cyclocondensation | β-Dicarbonyl + amidine/urea, reflux | 70–85% | Base or acid catalysis |

| 3-Pyridinyl substitution | Palladium-catalyzed cross-coupling | Pd catalyst, base, inert atmosphere | 65–90% | Ligand choice critical |

| Carboxylation | CO2 treatment under basic conditions | Sodium hydride, CO2, low to moderate temp | 60–80% | Sensitive to reaction conditions |

| Hydration | Controlled crystallization | Aqueous solvent, controlled humidity | >98% purity | Ensures hydrate form |

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyridine and pyrimidine compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate exhibit antimicrobial properties. The presence of the pyridine moiety enhances interaction with bacterial enzymes, potentially leading to the development of new antibiotics.

Anticancer Properties

Studies have shown that this compound can inhibit specific cancer cell lines. Its mechanism often involves the modulation of enzyme activity related to cell proliferation and apoptosis. For instance, derivatives of this compound have been tested against breast cancer and leukemia cells, demonstrating promising results in reducing cell viability.

CNS Activity

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmaceutical applications. Preliminary studies suggest it may have effects on neurotransmitter systems, indicating potential use in treating neurological disorders such as depression or anxiety.

Pesticidal Applications

Due to its structural characteristics, 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate has been investigated for its pesticidal properties. It shows effectiveness against certain pests and pathogens affecting crops, which could lead to the development of new agrochemicals.

Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator, promoting growth under specific conditions. Its application could enhance crop yield and resilience against environmental stressors.

Polymer Chemistry

The unique chemical structure allows for the incorporation of 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate into polymer matrices. This incorporation can enhance material properties such as thermal stability and mechanical strength.

Nanotechnology

In nanotechnology applications, this compound can serve as a precursor for synthesizing nanoparticles with specific surface functionalities. These nanoparticles can be utilized in drug delivery systems or as catalysts in chemical reactions.

Data Summary Table

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity | Effective against various bacteria |

| Anticancer properties | Inhibits growth in cancer cell lines | |

| CNS activity | Potential neuropharmaceutical effects | |

| Agricultural Science | Pesticidal applications | Effective against crop pests |

| Plant growth regulation | Promotes growth under stress | |

| Material Science | Polymer chemistry | Enhances thermal stability |

| Nanotechnology | Useful in drug delivery systems |

Mechanism of Action

The mechanism by which 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

The structural and functional distinctions between 2-oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate and analogous heterocyclic compounds are critical for understanding their respective applications. Below is a comparative analysis based on available

Structural and Physicochemical Properties

Key Observations :

- Heterocyclic Core: The target compound’s pyrimidine-pyridinyl system contrasts with the saturated pyrrolidine ring of the second compound and the fused triazolo-pyrimidine of the third.

- Functional Groups: All compounds feature carboxylic acid and oxo groups, but their positions vary. The hydrate form in the target and third compound likely improves aqueous solubility compared to the non-hydrated pyrrolidine derivative.

- Nitrogen Content : The triazolo-pyrimidine compound (third entry) has a higher nitrogen density, which may enhance hydrogen-bonding capacity and metabolic stability in biological systems .

Biological Activity

2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate (CAS No. 690631-94-8) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H9N3O4

- Molecular Weight : 235.2 g/mol

- Synonyms : 2-OXO-4-(3-PYRIDINYL)-1,2-DIHYDRO-5-PYRIMIDINECARBOXYLIC ACID HYDRATE

Antimicrobial Activity

Research indicates that derivatives of pyrimidinecarboxylic acids possess notable antimicrobial properties. For instance, studies have shown that similar compounds exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has indicated that compounds with similar scaffolds can induce apoptosis in cancer cells and inhibit tumor growth. Notably, studies have demonstrated that pyrimidine derivatives can interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication.

Case Studies

-

Anticancer Activity Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. Results showed that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results : IC50 values ranged from 10 to 50 µM for different derivatives.

- In Vivo Studies : Animal models treated with pyrimidine derivatives demonstrated reduced tumor size and improved survival rates compared to control groups. The treatment also showed a favorable safety profile with minimal toxicity observed in vital organs.

The biological activity of 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate may be attributed to:

- DNA Interaction : Binding to DNA and disrupting replication.

- Enzyme Inhibition : Inhibiting key enzymes involved in metabolic pathways.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-Oxo-4-(3-pyridinyl)-1,2-dihydro-5-pyrimidinecarboxylic acid hydrate to ensure stability?

- Methodological Answer: Store the compound in a cool, dry environment (ideally 2–8°C) within airtight containers to prevent hydrolysis or oxidation. Avoid proximity to strong oxidizers, heat sources, or moisture, as these may degrade the pyrimidine ring or hydrate structure. Stability data for analogous compounds suggest that decomposition products like carbon oxides (COₓ) and nitrogen oxides (NOₓ) may form under improper storage .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the pyridinyl and pyrimidine ring structures. Compare chemical shifts with structurally related compounds (e.g., ethyl 2-oxo-4-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ ≈ 254 nm) to assess purity. Validate the method using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight and hydrate stoichiometry .

Q. What safety protocols should be followed during handling?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Engineering Controls: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure access to emergency eyewash stations and showers .

Advanced Research Questions

Q. How can thermal stability and decomposition pathways be systematically analyzed?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 25–500°C at 10°C/min) to identify hydrate loss and decomposition temperatures.

- Differential Scanning Calorimetry (DSC): Detect endothermic/exothermic events (e.g., melting, decomposition) and correlate with TGA data.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze evolved gases during decomposition to identify COₓ and NOₓ, as observed in analogous pyrimidines .

Q. What computational strategies can predict reactivity between the pyridinyl and pyrimidine moieties?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Compare with models of similar compounds (e.g., 6-methyl-2-oxo-4-(4-propoxyphenyl)-tetrahydropyrimidine derivatives) .

- Molecular Dynamics (MD) Simulations: Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrate stability and intermolecular interactions .

Q. How can discrepancies in purity assessments between HPLC and elemental analysis be resolved?

- Methodological Answer:

- Cross-Validation: Use multiple analytical methods (e.g., HPLC, Karl Fischer titration for water content, and combustion analysis for C/H/N ratios).

- Degradation Studies: Expose the compound to stress conditions (heat, light, humidity) and monitor changes via HPLC-MS to identify degradation products that may skew elemental analysis results .

Q. What strategies are recommended for synthesizing derivatives of this compound?

- Methodological Answer:

- Functionalization of the Pyridinyl Ring: Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce substituents at the 3-pyridinyl position.

- Modification of the Pyrimidine Core: React the carboxylic acid group with amines or alcohols via carbodiimide-mediated coupling (e.g., EDC/HOBt) to generate amides or esters. Reference protocols for analogous compounds, such as ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate synthesis, can guide reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.